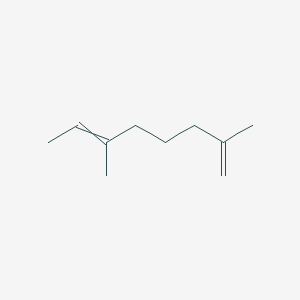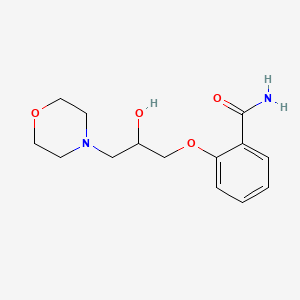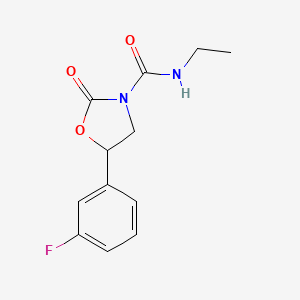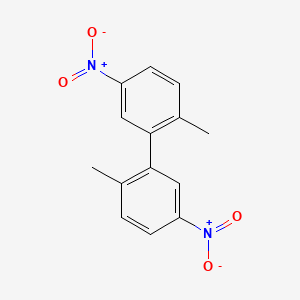
2,2'-Dimethyl-5,5'-dinitrobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dimethyl-5,5’-dinitrobiphenyl is an organic compound with the molecular formula C14H12N2O4 It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups and two nitro groups at the 2,2’ and 5,5’ positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,2’-Dimethyl-5,5’-dinitrobiphenyl involves the Ullmann coupling reaction. This reaction typically uses 1-iodo-2-nitrobenzene as a starting material, which undergoes a coupling reaction in the presence of a copper catalyst to form the biphenyl core . The reaction conditions often include the use of a solvent-free environment, which makes the process more environmentally friendly .
Industrial Production Methods
In an industrial setting, the synthesis of 2,2’-Dimethyl-5,5’-dinitrobiphenyl can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,2’-Dimethyl-5,5’-dinitrobiphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products
Reduction: 2,2’-Dimethyl-5,5’-diaminobiphenyl.
Oxidation: 2,2’-Dicarboxy-5,5’-dinitrobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-Dimethyl-5,5’-dinitrobiphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2,2’-Dimethyl-5,5’-dinitrobiphenyl exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro groups are converted to amino groups, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions include the interaction of the nitro groups with reducing agents and the subsequent formation of intermediate species.
類似化合物との比較
Similar Compounds
2,2’-Dimethyl-6,6’-dinitrobiphenyl: Similar structure but with nitro groups at the 6,6’ positions.
2,2’-Dinitrobiphenyl: Lacks the methyl groups present in 2,2’-Dimethyl-5,5’-dinitrobiphenyl.
2,2’-Dimethylbiphenyl: Lacks the nitro groups present in 2,2’-Dimethyl-5,5’-dinitrobiphenyl.
Uniqueness
2,2’-Dimethyl-5,5’-dinitrobiphenyl is unique due to the specific positioning of its methyl and nitro groups, which confer distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable for specific applications in synthetic chemistry and industrial processes.
特性
CAS番号 |
32304-72-6 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC名 |
1-methyl-2-(2-methyl-5-nitrophenyl)-4-nitrobenzene |
InChI |
InChI=1S/C14H12N2O4/c1-9-3-5-11(15(17)18)7-13(9)14-8-12(16(19)20)6-4-10(14)2/h3-8H,1-2H3 |
InChIキー |
XHNMMYUUAOIMIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



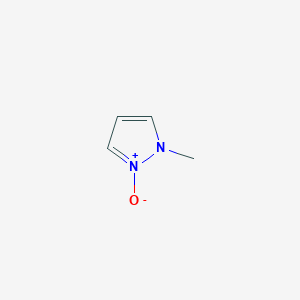
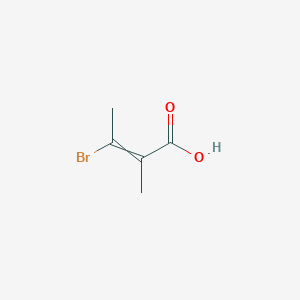
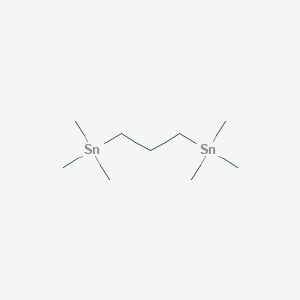
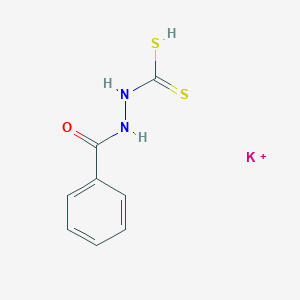
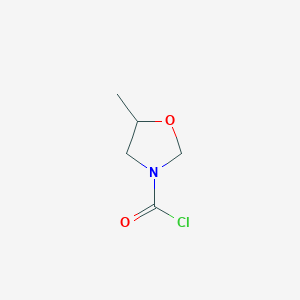
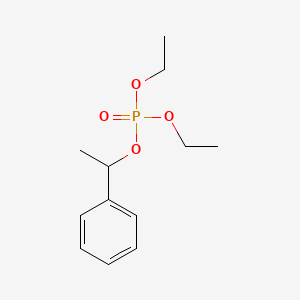
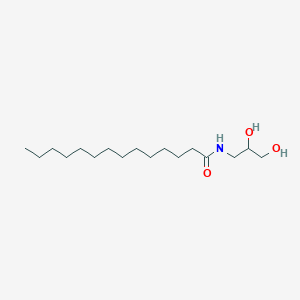

![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)

